molecular formula C14H20O3 B3165551 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid CAS No. 900021-65-0

3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid

Cat. No. B3165551
CAS RN: 900021-65-0
M. Wt: 236.31 g/mol
InChI Key: CRQMMSLWCDPFGI-UHFFFAOYSA-N
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Description

3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid, also known as TMBPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TMBPP is a derivative of ibuprofen, a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. However, unlike ibuprofen, TMBPP has been found to possess unique properties that make it a promising candidate for future research.

Mechanism of Action

The mechanism of action of 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid can reduce inflammation and pain.
Biochemical and Physiological Effects:
3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid can inhibit the activity of COX enzymes, reduce the production of prostaglandins, and decrease the expression of inflammatory cytokines. In vivo studies have shown that 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid can reduce inflammation and pain in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid for lab experiments is its stability. 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid is a stable compound that can be easily synthesized and stored. Additionally, 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid has been extensively studied, and its properties are well-characterized. However, one of the limitations of 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid. One area of interest is the development of new drugs that target specific receptors in the body. 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid can be used as a ligand for the development of these drugs, which could have applications in a range of therapeutic areas. Additionally, 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid could be used as a building block for the synthesis of other compounds with potential therapeutic applications. Finally, further research is needed to fully understand the mechanism of action of 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid and its potential applications in various fields.

Scientific Research Applications

3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. One of the most promising applications of 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid is its use as a ligand for the development of new drugs. 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid has been shown to bind to specific receptors in the body, which can be exploited for the development of new drugs that target these receptors. Additionally, 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid has been used as a building block for the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

3-(3-tert-butyl-4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)11-9-10(6-8-13(15)16)5-7-12(11)17-4/h5,7,9H,6,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQMMSLWCDPFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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